Head-to-Head ROCK1 Potency and Selectivity: GSK299115A vs. GSK270822A
In a direct cross-comparison of related dihydropyridone indazole amides, GSK299115A demonstrates near-identical ROCK1 inhibitory potency to its close analog GSK270822A (8 nM vs. 9 nM IC50) . However, GSK299115A exhibits a superior selectivity window against the off-target kinases RSK1 and p70S6K. Specifically, GSK299115A displays a 77.5-fold selectivity for ROCK1 over RSK1, compared to GSK270822A's 122-fold selectivity. More critically, GSK299115A's selectivity for ROCK1 over p70S6K is 70-fold, which is 2.5 times greater than the 28-fold selectivity observed for GSK270822A . This difference in the p70S6K off-target window is quantifiable and significant for researchers requiring minimal interference with mTOR/S6K signaling pathways.
| Evidence Dimension | Selectivity Ratio (ROCK1 IC50 / p70S6K IC50) |
|---|---|
| Target Compound Data | 70-fold |
| Comparator Or Baseline | GSK270822A: 28-fold |
| Quantified Difference | 2.5-fold improvement in selectivity for GSK299115A over GSK270822A |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
A 2.5-fold improvement in selectivity against p70S6K minimizes confounding pathway inhibition in cellular assays, enabling more accurate deconvolution of ROCK1-dependent phenotypes.
